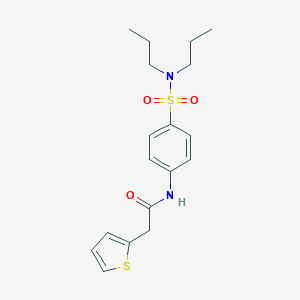![molecular formula C18H25N3O3S B216313 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide, also known as ABE-404, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. ABE-404 is a member of the sulfonamide class of compounds and has a unique chemical structure that makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide involves the inhibition of various enzymes and proteins involved in cell growth and survival. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to inhibit the activity of the proteasome, a protein complex that degrades unwanted or damaged proteins in the cell. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. By inhibiting these enzymes, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide can induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta in Alzheimer's disease.
Biochemical and Physiological Effects:
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death. In Alzheimer's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide reduces the accumulation of amyloid-beta by inhibiting the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta. In Parkinson's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide protects dopaminergic neurons by inhibiting the activity of monoamine oxidase B, an enzyme that degrades dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has also been shown to have a high degree of selectivity for its target enzymes and proteins, which minimizes off-target effects. However, one limitation of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide and its long-term safety profile.
Orientations Futures
There are several potential future directions for research on 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide. One area of interest is the development of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanisms of action of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide involves a series of chemical reactions starting from 1-adamantylamine and 4-nitrobenzenesulfonyl chloride. The reaction proceeds through the formation of an intermediate which is then treated with sodium borohydride to yield the final product. The synthesis of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is relatively simple, and the compound can be obtained in high yield and purity.
Applications De Recherche Scientifique
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to reduce the accumulation of amyloid-beta, a protein that forms plaques in the brain, leading to cognitive impairment. In Parkinson's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to protect dopaminergic neurons, which are the cells that degenerate in Parkinson's disease.
Propriétés
Nom du produit |
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H25N3O3S |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[(4-sulfamoylphenyl)methyl]urea |
InChI |
InChI=1S/C18H25N3O3S/c19-25(23,24)16-3-1-12(2-4-16)11-20-17(22)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15H,5-11H2,(H2,19,23,24)(H2,20,21,22) |
Clé InChI |
BFEKMZTXGVIMLC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)
![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)


![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)
![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
